molecular formula C6H13NO3S B13150486 (S,s)-2-aminocyclohexylsulfonic acid

(S,s)-2-aminocyclohexylsulfonic acid

Cat. No.: B13150486
M. Wt: 179.24 g/mol
InChI Key: NDRPLJAHCNWEKE-WDSKDSINSA-N
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Description

(S,s)-2-aminocyclohexylsulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,s)-2-aminocyclohexylsulfonic acid typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, is first functionalized to introduce the sulfonic acid group. This can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Amination: The introduction of the amino group can be performed through nucleophilic substitution reactions. For instance, the sulfonated cyclohexane derivative can be reacted with ammonia or an amine under suitable conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S,s)-2-aminocyclohexylsulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide or thiol group.

    Substitution: Both the amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted cyclohexane compounds.

Scientific Research Applications

(S,s)-2-aminocyclohexylsulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S,s)-2-aminocyclohexylsulfonic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the sulfonic acid group.

    Cyclohexanesulfonic acid: Contains the sulfonic acid group but lacks the amino group.

    2-aminocyclohexanol: Contains an amino group and a hydroxyl group instead of a sulfonic acid group.

Uniqueness

(S,s)-2-aminocyclohexylsulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-sulfonic acid

InChI

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m0/s1

InChI Key

NDRPLJAHCNWEKE-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)S(=O)(=O)O

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)O

Origin of Product

United States

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